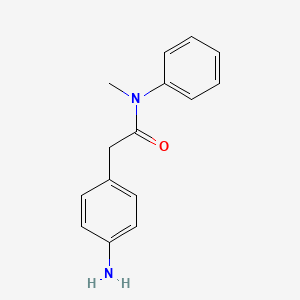

2-(4-aminophenyl)-N-methyl-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-aminophenyl)benzothiazole” and its derivatives are a novel series of substituted benzothiazoles . They bear semicarbazone and thiosemicarbazone moieties . These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .

Synthesis Analysis

The synthesis of “2-(4-aminophenyl)benzothiazole” derivatives typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions. This method allows for the introduction of various substituents on the benzothiazole ring.

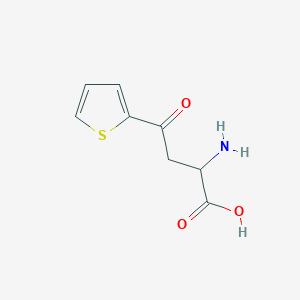

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized through X-ray diffraction studies . The presence of various functional groups influences the overall molecular conformation and the potential for forming intermolecular interactions .

Chemical Reactions Analysis

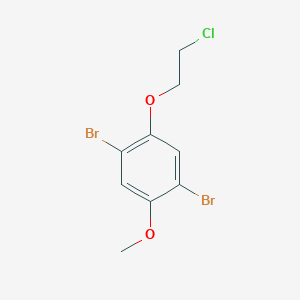

Benzothiazoles undergo various chemical reactions, including N- and C-oxidation. The introduction of fluorine atoms and the formation of amino acid prodrugs have been investigated to enhance the pharmaceutical properties of these compounds.

Physical and Chemical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility and stability, are crucial for their formulation and therapeutic application. Prodrug strategies have been employed to address formulation challenges and improve the delivery of these compounds.

Applications De Recherche Scientifique

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are gaining attention for treating recalcitrant compounds in the environment, including various pharmaceuticals. Research highlights the use of AOPs in degrading acetaminophen, a compound structurally related to 2-(4-aminophenyl)-N-methyl-N-phenylacetamide, resulting in various by-products. This process is significant for environmental remediation, particularly in water treatment, where it contributes to reducing the ecological impact of persistent organic pollutants (Qutob et al., 2022).

Toxicology and Environmental Impact Studies

Understanding the environmental impact and toxicological profile of chemicals is crucial for environmental safety. Studies on the herbicide 2,4-D, which shares similarities in chemical behavior with this compound, provide insights into the potential environmental and health risks associated with chemical pollutants. These studies help in developing safer chemical management practices and environmental policies (Zuanazzi et al., 2020).

Pharmacological Insights and Therapeutic Potentials

The pharmacodynamics and pharmacokinetics of ketamine, a compound related to this compound, have been extensively studied for its anesthetic and analgesic properties. These studies shed light on the potential therapeutic applications of similar compounds in anesthesia, pain therapy, and possibly in treating depression, emphasizing the importance of understanding the molecular mechanisms for developing new therapeutics (Peltoniemi et al., 2016).

Exploring Novel Antidepressants

The discovery of ketamine's rapid-acting antidepressant effects has spurred interest in identifying similar compounds with potential therapeutic applications in psychiatry. Research into AMPA receptor agonists, for instance, suggests a promising avenue for developing new antidepressants that could offer rapid onset and robust therapeutic effects for treatment-resistant depression, highlighting the potential for compounds like this compound in psychiatric research (Yang et al., 2012).

Mécanisme D'action

Orientations Futures

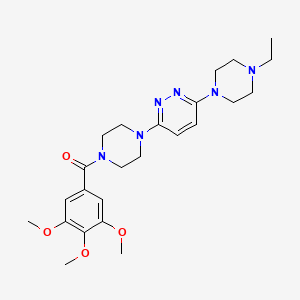

The combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group . This opens up new possibilities for the development of novel therapeutic agents .

Propriétés

IUPAC Name |

2-(4-aminophenyl)-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(14-5-3-2-4-6-14)15(18)11-12-7-9-13(16)10-8-12/h2-10H,11,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLQEHRLYHBDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2600435.png)

![3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2600436.png)

![9-Azabicyclo[6.1.0]nonane](/img/structure/B2600444.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide](/img/structure/B2600455.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2600456.png)